molecular formula C6H6N2O3S B3153024 5-Hydroxy-2-(methylthio)pyrimidine-4-carboxylic acid CAS No. 74840-46-3

5-Hydroxy-2-(methylthio)pyrimidine-4-carboxylic acid

Cat. No.: B3153024
CAS No.: 74840-46-3
M. Wt: 186.19 g/mol
InChI Key: GPIIAOUGBXOZTA-UHFFFAOYSA-N
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Description

5-Hydroxy-2-(methylthio)pyrimidine-4-carboxylic acid is a heterocyclic compound that contains a pyrimidine ring substituted with a hydroxy group at the 5-position, a methylthio group at the 2-position, and a carboxylic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-2-(methylthio)pyrimidine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxy-2-methylthiopyrimidine-5-ethyl formate with sodium hydroxide solution. The reaction is carried out under reflux conditions at 80°C for six hours. After the reaction, the mixture is neutralized with dilute hydrochloric acid, filtered, and the product is isolated as a white solid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-2-(methylthio)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the hydroxy group.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

5-Hydroxy-2-(methylthio)pyrimidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Hydroxy-2-(methylthio)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The hydroxy and carboxylic acid groups can form hydrogen bonds with target proteins, while the methylthio group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid
  • 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid
  • 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid

Uniqueness

5-Hydroxy-2-(methylthio)pyrimidine-4-carboxylic acid is unique due to the presence of both a hydroxy group and a carboxylic acid group on the pyrimidine ring. This combination of functional groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications .

Properties

IUPAC Name

5-hydroxy-2-methylsulfanylpyrimidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3S/c1-12-6-7-2-3(9)4(8-6)5(10)11/h2,9H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPIIAOUGBXOZTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70503790
Record name 5-Hydroxy-2-(methylsulfanyl)pyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70503790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74840-46-3
Record name 5-Hydroxy-2-(methylsulfanyl)pyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70503790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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